molecular formula C6H7NO4 B571324 5-Isoxazoleaceticacid,-alpha--hydroxy-3-methyl-(9CI) CAS No. 115521-56-7

5-Isoxazoleaceticacid,-alpha--hydroxy-3-methyl-(9CI)

Cat. No.: B571324
CAS No.: 115521-56-7
M. Wt: 157.125
InChI Key: ABPZIQNUDOXILV-UHFFFAOYSA-N
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Description

5-Isoxazoleaceticacid,-alpha–hydroxy-3-methyl-(9CI) is a compound that belongs to the isoxazole family, which is a five-membered heterocyclic moiety containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their significant biological activities and are commonly found in many commercially available drugs . This compound has a molecular formula of C6H7NO4 and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoxazole derivatives, including 5-Isoxazoleaceticacid,-alpha–hydroxy-3-methyl-(9CI), can be achieved through various methods. One common approach is the cycloaddition reaction, where Cu (I) or Ru (II) catalysts are employed . Another method involves the cycloisomerization of α,β-acetylenic oximes using AuCl3 as a catalyst . These reactions typically occur under moderate conditions and yield substituted isoxazoles in good quantities.

Industrial Production Methods: Industrial production of isoxazole derivatives often focuses on eco-friendly and cost-effective methods. Metal-free synthetic routes have been developed to address the drawbacks of metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be scalable and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 5-Isoxazoleaceticacid,-alpha–hydroxy-3-methyl-(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can participate in cycloaddition reactions, where it forms isoxazole rings through the reaction with nitrile oxides .

Common Reagents and Conditions: Common reagents used in the synthesis of isoxazole derivatives include CuCl, AuCl3, and sodium hypochlorite . These reactions typically occur under mild to moderate conditions, ensuring high yields and selectivity.

Major Products Formed: The major products formed from these reactions are substituted isoxazoles, which have significant biological and pharmaceutical applications .

Properties

CAS No.

115521-56-7

Molecular Formula

C6H7NO4

Molecular Weight

157.125

IUPAC Name

2-hydroxy-2-(3-methyl-1,2-oxazol-5-yl)acetic acid

InChI

InChI=1S/C6H7NO4/c1-3-2-4(11-7-3)5(8)6(9)10/h2,5,8H,1H3,(H,9,10)

InChI Key

ABPZIQNUDOXILV-UHFFFAOYSA-N

SMILES

CC1=NOC(=C1)C(C(=O)O)O

Synonyms

5-Isoxazoleaceticacid,-alpha--hydroxy-3-methyl-(9CI)

Origin of Product

United States

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